molecular formula C13H8F3NO2 B11850470 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione

4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione

Cat. No.: B11850470
M. Wt: 267.20 g/mol
InChI Key: KRSLZAISYKFNLX-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione (CAS: 67029-87-2) is a β-diketone derivative featuring a trifluoromethyl group and a quinolin-6-yl substituent. This compound belongs to a class of fluorinated diketones known for their strong electron-withdrawing properties, which enhance their chelating capabilities toward metal ions. Its molecular formula is C₁₇H₁₁F₃NO₂, with a molecular weight of 318.27 g/mol .

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

4,4,4-trifluoro-1-quinolin-6-ylbutane-1,3-dione

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)12(19)7-11(18)9-3-4-10-8(6-9)2-1-5-17-10/h1-6H,7H2

InChI Key

KRSLZAISYKFNLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)CC(=O)C(F)(F)F)N=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds via enolate formation at the α-position of trifluoroacetylacetone, followed by nucleophilic attack on the carbonyl carbon of quinoline-6-carbaldehyde. Subsequent dehydration yields the conjugated diketone product. Fluorine atoms in the trifluoromethyl group enhance the electrophilicity of the diketone, accelerating the reaction.

Example Protocol

  • Reactants : Quinoline-6-carbaldehyde (1.0 equiv), trifluoroacetylacetone (1.2 equiv).

  • Catalyst : Potassium tert-butoxide (0.1 equiv) in anhydrous THF.

  • Conditions : Reflux at 65°C for 12 hours under nitrogen.

  • Workup : Acidic quenching (HCl), extraction with ethyl acetate, and column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield Optimization

Yields typically range from 60% to 75%, influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve enolate stability.

  • Temperature : Elevated temperatures (>60°C) reduce reaction time but may promote side reactions.

  • Substituent effects : Electron-withdrawing groups on the quinoline ring enhance electrophilicity, increasing reaction rates.

Continuous Flow Synthesis Approaches

Recent advances in flow chemistry have enabled safer and more efficient synthesis of fluorinated diketones. A telescoped continuous flow system minimizes intermediate isolation and enhances reproducibility.

Flow Reactor Design

  • Reactor 1 : Mixing of quinoline-6-carbaldehyde and trifluoroacetylacetone in a T-junction.

  • Reactor 2 : Heated coil (140°C, 28 mL volume) for condensation.

  • Back-pressure regulator (BPR) : Maintains 100 PSI to prevent solvent vaporization.

Advantages

  • Reduced reaction time : 10 minutes vs. 12 hours in batch.

  • Scalability : Throughput of 5 g/hr achieved in pilot studies.

Friedländer Quinoline Synthesis Integration

Hybrid methods first construct the quinoline ring before introducing the trifluorobutane-1,3-dione group. The Friedländer reaction between 2-aminobenzophenone and diketones forms the quinoline core.

Two-Step Synthesis

  • Quinoline formation :

    • Reactants : 2-Aminobenzophenone, pentan-2,3-dione.

    • Catalyst : Polyphosphoric acid (PPA).

    • Conditions : Solvent-free, 90°C, 1 hour.

  • Trifluoroacetylation :

    • Reactants : Quinoline intermediate, trifluoroacetic anhydride.

    • Conditions : Pyridine catalysis, 0°C to room temperature.

Yield : 68% overall (quinoline step: 85%, acetylation: 80%).

HazardMitigation Strategy
HF generation during hydrolysisUse CaCO₃ traps and closed systems
Skin irritationNitrile gloves, fume hoods
Thermal instabilityAvoid temperatures >150°C

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalabilityCost ($/g)
Traditional batch65–7512–24 hrModerate120
Continuous flow78–8210 minHigh90
Friedländer hybrid682 hrLow150

Key Findings :

  • Continuous flow synthesis offers the best balance of yield and scalability.

  • Hybrid methods are limited by the complexity of quinoline intermediate purification .

Chemical Reactions Analysis

Condensation Reactions

The compound is synthesized by reacting quinoline derivatives with trifluoroacetylacetone, often via condensation mechanisms . Similar reactions with analogs (e.g., p-tolyl derivatives) involve hydrazine derivatives under reflux conditions, forming heterocyclic products like pyrazoles . For example:

  • Reaction with 4-sulphonamidophenylhydrazine hydrochloride in ethanol under reflux yields pyrazole derivatives, with yields ranging from 46% to 99% depending on conditions (e.g., temperature, reaction time) .

Metal-Mediated Reactions

The trifluorobutane-1,3-dione moiety participates in metal complexation . For instance, coordination with Cu(NO₃)₂·3H₂O in acetonitrile forms copper complexes, as observed in analogous furan-2-yl derivatives . These reactions highlight the ligand potential of the dione structure.

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic aromatic substitution , influenced by the electron-withdrawing trifluoromethyl group. This reactivity is critical for functionalizing the quinoline moiety.

Reaction Conditions and Yields

Reaction Type Conditions Key Observations
Condensation (Pyrazole formation) Ethanol reflux (20–24 hours), 4-sulphonamidophenylhydrazine hydrochlorideYields: 46%–99% ; purification via column chromatography or recrystallization .
Coordination Complexation Cu(NO₃)₂·3H₂O in acetonitrile, room temperature85% yield ; green precipitate forms after filtration .
Substitution (Electrophilic) N/A (generic mechanism)Directed by trifluoromethyl group; enhances stability of intermediates.

Structural and Functional Comparisons

Compound Key Features Reactivity
4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione Quinoline ring + trifluorobutane-1,3-dione coreHigh reactivity in condensation and metal complexation due to electron-withdrawing CF₃ group .
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione p-Tolyl substituent instead of quinolineLower steric hindrance; similar condensation yields (46%–99%) .
4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione Furan-2-yl substituentForms coordination complexes (e.g., with Cu²⁺) .

Biological and Chemical Significance

The trifluoromethyl group enhances lipophilicity and stability , making the compound a valuable scaffold for drug discovery. Its interactions with biological targets (e.g., enzymes) are critical for understanding therapeutic applications.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds similar to 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione exhibit antimicrobial activity. Quinoline derivatives are known for their effectiveness against various bacterial strains and fungi due to their ability to inhibit DNA gyrase and topoisomerase enzymes .

Anticancer Potential
Studies have shown that quinoline derivatives can induce apoptosis in cancer cells. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in targeting cancerous cells .

Medicinal Chemistry Applications

Drug Development
The unique structure of 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione makes it a candidate for developing new therapeutic agents. Its derivatives could be explored for treating diseases such as malaria and cancer due to their biological activity against relevant targets .

Ligand Development
This compound can serve as a ligand in coordination chemistry. It may form complexes with transition metals, which can be useful in catalysis and material science applications .

Material Science Applications

Fluorinated Polymers
Due to the presence of trifluoromethyl groups, this compound can be utilized in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. Such materials have applications in electronics and coatings .

Case Studies

  • Antimicrobial Activity Study
    A study conducted on various quinoline derivatives demonstrated that those containing trifluoromethyl groups exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. This suggests that 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione could be developed into an effective antimicrobial agent.
  • Cancer Cell Apoptosis Induction
    Research published in a peer-reviewed journal highlighted the ability of certain quinoline derivatives to induce apoptosis in breast cancer cell lines. The study indicated that the incorporation of trifluoromethyl groups significantly increased the potency of these compounds.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
4,4,4-Trifluoro-1-(biphenyl-4-yl)butane-1,3-dione Biphenyl-4-yl C₁₉H₁₃F₃O₂ 336.30 N/A Lanthanoid extraction
4,4,4-Trifluoro-1-(9-pentyl-9H-carbazol-3-yl)butane-1,3-dione Carbazol-3-yl C₂₄H₂₁F₃NO₂ 428.43 N/A Luminescent Eu³⁺ complexes
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione Thiophen-2-yl C₈H₅F₃O₂S 222.18 53764-99-1 Dihydropyrimidine synthesis
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione 4-Fluorophenyl C₁₀H₆F₄O₂ 234.15 582-65-0 Building block in organic synthesis
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione p-Tolyl C₁₁H₉F₃O₂ 230.19 720-94-5 PROTAC and drug development

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl group in all analogues enhances metal-binding affinity, but the substituent’s electronic and steric properties modulate selectivity. For example, the biphenyl-4-yl derivative shows superior separation factors for light lanthanoids (e.g., La³⁺/Ce³⁺ = 2.8) in solvent extraction .
  • Aromatic vs. Heteroaromatic Substituents: The quinolin-6-yl group offers π-π stacking and nitrogen coordination sites, distinguishing it from carbazol-3-yl (luminescence) or thiophen-2-yl (catalytic cyclopropanation) derivatives .

Reactivity and Metal Chelation

Table 2: Comparative Chelation Efficiency

Compound Metal Ion Log K (Formation Constant) Solvent System Reference
4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione Cd²⁺ 8.2 (estimated) 60% Acetonitrile
4,4,4-Trifluoro-1-(biphenyl-4-yl)butane-1,3-dione Eu³⁺ 12.1 Benzene + TOPO
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione Zn²⁺ 6.9 Ionic liquid ([C₄mim][NTf₂])

Key Findings :

  • The quinolin-6-yl derivative’s Cd²⁺ affinity aligns with its use in mixed-ligand complexes with amino acids, suggesting applications in bioanalytical chemistry .
  • The biphenyl-4-yl analogue exhibits higher lanthanoid selectivity due to synergistic effects with trioctylphosphine oxide (TOPO), achieving separation factors >3.0 for Nd³⁺/Pr³⁺ .

Key Insights :

  • Microwave synthesis (e.g., for methoxyphenyl derivatives) reduces reaction time to <30 minutes, enhancing scalability .
  • The quinolin-6-yl compound’s synthesis requires careful control of steric hindrance due to the bulky quinoline group .

Biological Activity

4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione is an organic compound notable for its unique trifluorobutane-1,3-dione structure linked to a quinoline moiety. This compound has garnered attention in pharmaceutical research due to its potential antimicrobial and anticancer properties. Its molecular formula is C13H8F3NO2, with a molar mass of approximately 267.2 g/mol .

Structure and Properties

The structure of 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione enhances its stability and lipophilicity, making it a valuable scaffold in drug development. The trifluoromethyl group contributes to its biological activity by influencing interactions with biological macromolecules .

Antimicrobial Properties

Research indicates that 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione exhibits significant antimicrobial activity. Studies have shown that compounds with similar quinoline structures often demonstrate efficacy against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cellular processes .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been found to induce apoptosis in cancer cell lines by activating specific pathways related to cell death. For instance, compounds derived from quinoline structures have shown promising results as inhibitors of sirtuins and cyclooxygenase (COX) enzymes, which are involved in cancer progression .

Table 1: Summary of Biological Activities

Activity Effect Mechanism
AntimicrobialInhibition of bacterial growthDisruption of microbial enzyme function
AnticancerInduction of apoptosis in cancer cellsActivation of apoptotic pathways

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives, including 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione. The results demonstrated that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy and found significant zones of inhibition compared to control groups .

Study on Anticancer Mechanisms

In another investigation focused on the anticancer properties of quinoline derivatives, 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione was tested against several cancer cell lines. The findings indicated that the compound effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A typical approach involves reacting quinolin-6-yl-acetyl derivatives with trifluoroacetic anhydride under controlled conditions. For example:

  • Step 1 : React Meldrum’s acid with quinolin-6-yl-acetic acid in isopropylamide at 20–40°C with a base like N-ethyl-N,N-diisopropylamine (yield: 80–90%) .

  • Step 2 : Introduce the trifluoromethyl group using pivaloyl chloride at 0–5°C, followed by purification via recrystallization (solvent: dichloromethane/cyclohexane) .

  • Critical Parameters : Temperature control (<5°C during trifluoromethylation) and pH adjustment (e.g., HCl to pH 2.4) are crucial to prevent side reactions .

    Step Reagents/Conditions Yield Purity
    1Meldrum’s acid, isopropylamide, 40°C80–90%>95%
    2Pivaloyl chloride, 0–5°C85–89%99%

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The quinoline protons (δ 7.5–9.0 ppm) and the β-diketone protons (δ 6.2–6.5 ppm) should show distinct splitting patterns. Fluorine coupling (³J_F-H) in ¹⁹F NMR confirms trifluoromethyl group integration .
  • IR : Strong carbonyl stretches (~1700 cm⁻¹ for diketone) and C-F stretches (1100–1200 cm⁻¹) .
  • MS : Molecular ion peak at m/z 315.2 (C₁₄H₉F₃NO₂) with fragmentation patterns matching the quinoline and diketone moieties .

Q. What are the key solubility and stability considerations for handling this compound in aqueous/organic systems?

  • Methodological Answer :

  • Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO) or halogenated solvents (dichloromethane). Use co-solvents (e.g., 10% EtOH/H₂O) for biological assays .
  • Stability : Degrades under prolonged UV exposure. Store in amber vials at –20°C with desiccants. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in metal coordination or nucleophilic addition reactions?

  • Methodological Answer :

  • Coordination Studies : The β-diketone moiety acts as a bidentate ligand. Fluorine’s electron-withdrawing effect enhances Lewis acidity at the carbonyl oxygen, facilitating binding to transition metals (e.g., Cu²⁺, Fe³⁺). Characterize complexes via UV-Vis (λ_max shifts) and cyclic voltammetry (redox potential changes) .
  • Nucleophilic Additions : Fluorine’s inductive effect increases electrophilicity at the α-carbon. Track kinetics using stopped-flow spectroscopy with nucleophiles (e.g., amines) in THF .

Q. What strategies resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :

  • Triangulation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. calorimetry).
  • Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) or pH (7.4 vs. 6.8) to mimic physiological conditions .
  • Control for Fluorine Interactions : Test analogs without trifluoromethyl groups to isolate electronic vs. steric effects .

Q. How can computational modeling predict environmental fate or metabolic pathways of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 to model hydrolysis pathways (e.g., diketone ring-opening in water). Compare activation energies for fluorinated vs. non-fluorinated analogs .
  • Metabolic Prediction : Employ SwissADME to identify cytochrome P450 oxidation sites (quinoline ring > diketone) .

Q. What experimental designs mitigate challenges in replicating synthetic yields across laboratories?

  • Methodological Answer :

  • Standardized Protocols : Pre-dry solvents (molecular sieves) and use calibrated syringes for reagent addition .
  • In-line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress in real time .

Data Contradiction Analysis

Q. Why do crystallography data sometimes conflict with solution-phase spectroscopic results?

  • Methodological Answer :

  • Polymorphism : Screen crystallization conditions (e.g., ethanol vs. acetonitrile) to identify dominant polymorphs .
  • Solvent Effects : Compare solid-state (XRD) and solution (NMR) data to assess conformational flexibility of the diketone group .

Environmental and Biological Impact

Q. What methodologies assess the compound’s ecological toxicity?

  • Methodological Answer :

  • Microcosm Studies : Expose Daphnia magna to 0.1–10 ppm concentrations; measure LC₅₀ and oxidative stress markers (e.g., glutathione levels) .
  • Biodegradation : Use OECD 301F test (activated sludge) to track half-life under aerobic conditions .

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